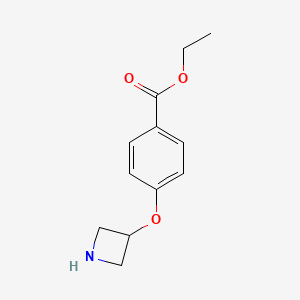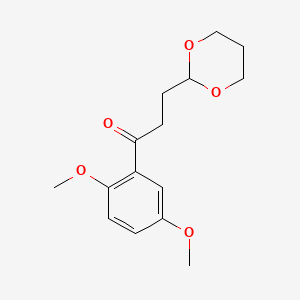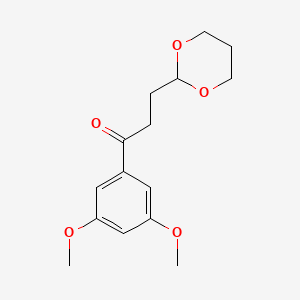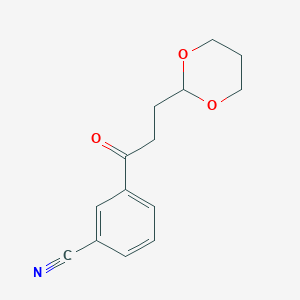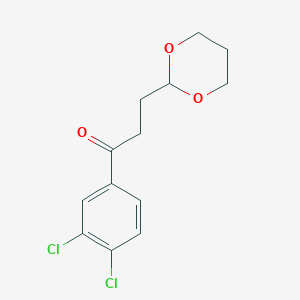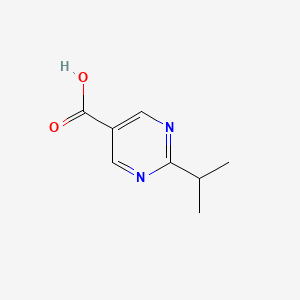
2-Isopropylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylpyrimidine-5-carboxylic acid (IPPCA) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless and crystalline solid with a molecular weight of 152.15 g/mol. IPPCA is a derivative of the pyrimidine family of compounds, and is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Metal-Bearing and Functionalized Pyrimidines Synthesis
Metal-bearing and trifluoromethyl-substituted pyrimidines, including those related to 2-Isopropylpyrimidine-5-carboxylic acid derivatives, have been explored for their potential in generating high-yield carboxylic acids through halogen/metal permutation and carboxylation reactions. These studies underscore the utility of pyrimidines in organic synthesis, providing a pathway for producing various carboxylic acids with potential applications in pharmaceuticals and materials science (Schlosser, Lefebvre, & Ondi, 2006).
Inorganic Crystal Engineering
Research into ligands like 4- and 5-carboxylic acid pyrimidine has led to the synthesis and characterization of several coordination complexes, which are important for inorganic crystal engineering. These complexes, by eliminating the need for potentially disruptive counterions, demonstrate the role of pyrimidine derivatives in developing charge-neutral complex ions, paving the way for advancements in materials science and nanotechnology (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).
Cocrystals Design and Synthesis
The design of cocrystals involving pyrimidine derivatives and various carboxylic acids highlights the significance of pyrimidines in supramolecular chemistry. These studies reveal how pyrimidine units can serve as proton-accepting sites, facilitating the formation of cocrystals with specific hydrogen bonding patterns. This has implications for the development of materials with tailored properties, including pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Metal Complexes Synthesis for Materials Science
The synthesis and characterization of metal complexes with pyrimidine-2-carboxylic and pyrimidine-5-carboxylic acids reveal their potential in materials science. These complexes, investigated through thermal analysis, X-ray, and spectroscopic methods, underscore the versatility of pyrimidine derivatives in forming stable metal complexes with applications ranging from catalysis to electronic materials (Świderski, Świsłocka, Łyszczek, Wojtulewski, Samsonowicz, & Lewandowski, 2019).
Anticancer Research with Ruthenium(II) Complexes
Studies on ruthenium(II) complexes incorporating pyrimidine derivatives, such as 2-pyridyl-2-pyrimidine-4-carboxylic acid, have highlighted their potential in anticancer research. These complexes, being coordinatively saturated and substitutionally inert, represent a novel class of anticancer drug candidates, offering insights into non-DNA-targeted anticancer mechanisms, particularly through mitochondrial targeting (Pierroz, Joshi, Leonidova, Mari, Schur, Ott, Spiccia, Ferrari, & Gasser, 2012).
Eigenschaften
IUPAC Name |
2-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIFLHTYAHFUAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647952 |
Source


|
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927803-31-4 |
Source


|
| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)
